molecular formula C18H15Cl2N3O3 B10939191 2-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

2-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B10939191
M. Wt: 392.2 g/mol
InChI Key: NOOZLSAWAGEZOY-UHFFFAOYSA-N
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Description

4-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5210~2,6~]DECANE-3,5-DIONE is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the 2,6-dichlorobenzyl group: This step involves the alkylation of the pyrazole ring using 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Cyclization to form the tricyclic structure: This is typically done through a series of intramolecular cyclization reactions, often catalyzed by a Lewis acid such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of alternative solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: It is used as an intermediate in the synthesis of more complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

    Pathways Involved: The compound can modulate pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the tricyclic structure.

    2,4-Dichlorobenzyl alcohol: Similar in structure but with different substitution pattern on the benzyl group.

    2,6-Dichlorobenzoyl chloride: Another dichlorobenzyl derivative used in organic synthesis.

Uniqueness

4-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE is unique due to its tricyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C18H15Cl2N3O3

Molecular Weight

392.2 g/mol

IUPAC Name

2-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C18H15Cl2N3O3/c19-10-2-1-3-11(20)9(10)8-22-7-6-14(21-22)23-17(24)15-12-4-5-13(26-12)16(15)18(23)25/h1-3,6-7,12-13,15-16H,4-5,8H2

InChI Key

NOOZLSAWAGEZOY-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)C4=NN(C=C4)CC5=C(C=CC=C5Cl)Cl

Origin of Product

United States

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